Cas no 1948007-20-2 (3-Methyl-n-[4-(2-oxoazetidin-1-yl)phenyl]-1,2,3,4-tetrahydroisoquinoline-2-carboxamide)
![3-Methyl-n-[4-(2-oxoazetidin-1-yl)phenyl]-1,2,3,4-tetrahydroisoquinoline-2-carboxamide structure](https://ja.kuujia.com/scimg/cas/1948007-20-2x500.png)
3-Methyl-n-[4-(2-oxoazetidin-1-yl)phenyl]-1,2,3,4-tetrahydroisoquinoline-2-carboxamide 化学的及び物理的性質
名前と識別子
-
- Z1991633859
- 3-methyl-n-[4-(2-oxoazetidin-1-yl)phenyl]-1,2,3,4-tetrahydroisoquinoline-2-carboxamide
- EN300-7518900
- 1948007-20-2
- 3-Methyl-n-[4-(2-oxoazetidin-1-yl)phenyl]-1,2,3,4-tetrahydroisoquinoline-2-carboxamide
-
- インチ: 1S/C20H21N3O2/c1-14-12-15-4-2-3-5-16(15)13-23(14)20(25)21-17-6-8-18(9-7-17)22-11-10-19(22)24/h2-9,14H,10-13H2,1H3,(H,21,25)
- InChIKey: JBXIRSBEHFXINK-UHFFFAOYSA-N
- ほほえんだ: O=C(NC1C=CC(=CC=1)N1C(CC1)=O)N1CC2C=CC=CC=2CC1C
計算された属性
- せいみつぶんしりょう: 335.16337692g/mol
- どういたいしつりょう: 335.16337692g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 25
- 回転可能化学結合数: 2
- 複雑さ: 515
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 52.6Ų
- 疎水性パラメータ計算基準値(XlogP): 2.1
3-Methyl-n-[4-(2-oxoazetidin-1-yl)phenyl]-1,2,3,4-tetrahydroisoquinoline-2-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7518900-0.05g |
3-methyl-N-[4-(2-oxoazetidin-1-yl)phenyl]-1,2,3,4-tetrahydroisoquinoline-2-carboxamide |
1948007-20-2 | 95.0% | 0.05g |
$212.0 | 2025-03-10 |
3-Methyl-n-[4-(2-oxoazetidin-1-yl)phenyl]-1,2,3,4-tetrahydroisoquinoline-2-carboxamide 関連文献
-
Andrew S. Clark,Adriana San-Miguel Lab Chip, 2021,21, 3762-3774
-
Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
-
Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
-
Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036
-
Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
-
Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
-
Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
-
Jeroen Peters,Alice Cardall,Willem Haasnoot Analyst, 2014,139, 3968-3976
-
Christian R. Samanamu,Elena N. Zamora,Leslie A. Lesikar,Jean-Luc Montchamp,Anne F. Richards CrystEngComm, 2008,10, 1372-1378
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
3-Methyl-n-[4-(2-oxoazetidin-1-yl)phenyl]-1,2,3,4-tetrahydroisoquinoline-2-carboxamideに関する追加情報
Introduction to 3-Methyl-n-[4-(2-oxoazetidin-1-yl)phenyl]-1,2,3,4-tetrahydroisoquinoline-2-carboxamide (CAS No. 1948007-20-2)
3-Methyl-n-[4-(2-oxoazetidin-1-yl)phenyl]-1,2,3,4-tetrahydroisoquinoline-2-carboxamide, identified by its CAS number 1948007-20-2, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This molecule belongs to the tetrahydroisoquinoline class, a structural motif renowned for its biological activity and potential therapeutic applications. The presence of a methyl group and an azetidinone moiety in its structure contributes to its unique chemical properties and biological interactions, making it a subject of intense research interest.
The compound's structure is characterized by a fused heterocyclic system, which includes a tetrahydroisoquinoline core and an aromatic phenyl ring linked through an amide bond. The 2-oxoazetidin-1-yl substituent introduces additional complexity, enabling diverse interactions with biological targets. This architectural design not only influences the compound's solubility and metabolic stability but also modulates its binding affinity to potential receptors or enzymes.
In recent years, the pharmaceutical industry has increasingly focused on developing small molecules that can modulate neurotransmitter systems. Tetrahydroisoquinolines (THIs) are a particularly important class of compounds due to their role in the biosynthesis of alkaloids and their known effects on central nervous system (CNS) function. The derivative 3-Methyl-n-[4-(2-oxoazetidin-1-yl)phenyl]-1,2,3,4-tetrahydroisoquinoline-2-carboxamide represents a novel approach to leveraging these structural features for therapeutic benefit.
One of the most compelling aspects of this compound is its potential as a pharmacological tool for investigating neurological disorders. Research has demonstrated that modifications within the tetrahydroisoquinoline scaffold can significantly alter pharmacokinetic and pharmacodynamic properties. The introduction of the methyl group at the 3-position and the azetidinone ring at the 4-position of the phenyl ring creates a unique pharmacophore that may interact with specific binding sites in the brain. This interaction could be exploited to develop treatments for conditions such as depression, anxiety, and neurodegenerative diseases.
Recent studies have begun to explore the biochemical pathways influenced by this compound. By employing techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography, researchers have been able to elucidate its molecular structure in detail. These structural insights have provided valuable information about how the molecule might bind to biological targets and how it is metabolized within living systems.
The amide linkage in 3-Methyl-n-[4-(2-oxoazetidin-1-yl)phenyl]-1,2,3,4-tetrahydroisoquinoline-2-carboxamide is particularly noteworthy. Amides are known for their ability to form hydrogen bonds, which can enhance binding affinity and stability in protein-ligand interactions. The specific orientation of the amide group relative to the rest of the molecule may play a crucial role in determining its biological activity. This feature has prompted researchers to investigate analogs with modified amide functionalities to optimize potency and selectivity.
Another area of interest is the metabolic fate of this compound. Understanding how it is processed by enzymes such as cytochrome P450 (CYP450) is essential for predicting its clinical efficacy and potential side effects. Preliminary data suggest that 3-Methyl-n-[4-(2-oxoazetidin-1-yl)phenyl]-1,2,3,4-tetrahydroisoquinoline-2-carboxamide undergoes biotransformation into several metabolites, some of which may retain significant biological activity. This observation opens up possibilities for developing prodrugs or combination therapies based on these metabolites.
The synthesis of this compound presents both challenges and opportunities for medicinal chemists. The multi-step synthesis involves key reactions such as condensation, cyclization, and functional group transformations. Advanced synthetic methodologies have been employed to improve yield and purity, ensuring that subsequent biological evaluations are performed on high-quality material. Techniques like flow chemistry have also been explored to enhance scalability and reproducibility.
In conclusion,3-Methyl-n-[4-(2-oxoazetidin-1-yl)phenyl]-1,2,3,4-tetrahydroisoquinoline-2-carboxamide (CAS No. 1948007-20-2) represents a promising candidate for further exploration in drug discovery. Its unique structural features offer potential advantages in modulating CNS function while minimizing off-target effects. As research continues to uncover new insights into its biological activity and pharmacokinetics,this molecule holds significant promise for addressing unmet medical needs in neurological disorders.
1948007-20-2 (3-Methyl-n-[4-(2-oxoazetidin-1-yl)phenyl]-1,2,3,4-tetrahydroisoquinoline-2-carboxamide) 関連製品
- 1797975-05-3(N-2,4-bis(dimethylamino)pyrimidin-5-yl-2-phenoxypropanamide)
- 1858554-95-6(3,3-dimethoxy-1-(1-methyl-1H-imidazol-2-yl)propan-1-one)
- 1805396-25-1(Methyl 3-bromo-5-(difluoromethyl)-6-(trifluoromethyl)pyridine-2-carboxylate)
- 1923068-94-3(Ethyl 2-(2-chloro-5-fluorophenyl)imidazo[1,2-A]pyridine-3-carboxylate)
- 898656-66-1(4-(4-acetylpiperazin-1-yl)sulfonyl-N-(1,3,4-thiadiazol-2-yl)benzamide)
- 2229347-99-1(3-(2-bromo-5-fluorophenyl)-2-hydroxy-2-methylpropanoic acid)
- 2138041-74-2(5-(butan-2-yl)-4-(2,2-dimethylpropyl)-4H-1,2,4-triazole-3-thiol)
- 1539042-47-1(Sodium 3,4-dimethyl-5-nitrobenzene-1-sulfinate)
- 81428-04-8(2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(propan-2-yl)ethane-1-sulfonamide)
- 2172525-47-0(3-iodo-1-methanesulfonyl-5-methoxy-1H-indole)




